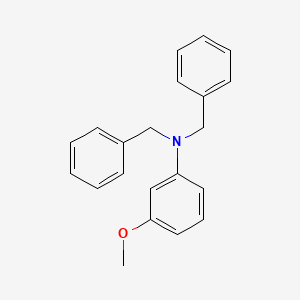

N,N-dibenzyl-3-methoxyaniline

Description

Contextualization within Amine and Aniline (B41778) Chemistry

Amines are a fundamental class of organic compounds derived from ammonia, where one or more hydrogen atoms are replaced by organic substituents. Aromatic amines, where the nitrogen atom is directly attached to an aromatic ring, are known as anilines. ksu.edu.sa Aniline itself is the parent molecule for a vast family of aromatic amines that have been pivotal in the development of industrial chemistry since the 19th century, finding applications in dyes, polymers, pharmaceuticals, and agrochemicals. albany.edue-bookshelf.descispace.com

The chemical behavior of anilines is dictated by the interplay between the electron-rich aromatic ring and the nitrogen atom's lone pair of electrons. This interaction reduces the basicity of the nitrogen compared to aliphatic amines, as the lone pair is delocalized into the aromatic system. libretexts.org The reactivity of the aromatic ring is, in turn, enhanced towards electrophilic substitution.

N,N-dibenzyl-3-methoxyaniline is a tertiary aromatic amine, meaning the nitrogen atom is bonded to three carbon atoms—two from the benzyl (B1604629) groups and one from the methoxy-substituted phenyl ring. This substitution pattern significantly influences its physical and chemical properties. ontosight.ai

Rationale for Research Focus on this compound

The specific combination of substituents in this compound makes it a valuable tool for organic chemists. The dibenzyl groups can serve as protecting groups for the amine functionality. wikipedia.org Protecting groups are temporarily installed to prevent a functional group from reacting while other parts of the molecule are being modified. The benzyl groups can be removed under specific conditions, revealing the secondary or primary amine for further reactions. wikipedia.org

Furthermore, the methoxy (B1213986) group at the meta-position of the aniline ring influences the electronic properties of the molecule. As an electron-donating group, it can affect the reactivity of the aromatic ring in substitution reactions. libretexts.org Its position also directs incoming substituents to specific locations on the ring. The interplay between the bulky dibenzyl groups and the electronic effects of the methoxy group allows for controlled and selective chemical transformations.

The compound serves as an intermediate in the synthesis of more complex molecules, including those with potential biological activity. smolecule.com For instance, substituted anilines are precursors in the synthesis of various pharmaceuticals and other biologically active compounds. ontosight.aimdpi.com

Historical Development and Emerging Trends in Related Chemical Scaffolds

The study of anilines began with the discovery of aniline in 1826 and was significantly advanced by the synthesis of the first aniline dye, mauve, by William Henry Perkin in 1856. e-bookshelf.de This event marked the beginning of the synthetic dye industry and spurred extensive research into the chemistry of anilines and their derivatives. researchgate.net

In recent years, there has been a growing interest in developing new synthetic methods that are more efficient and selective. This includes the use of metal-catalyzed cross-coupling reactions to form C-N bonds, which is a key step in the synthesis of many substituted anilines. wikipedia.org For example, palladium-catalyzed reactions have been developed for the selective C-H alkynylation of aniline derivatives. researchgate.net

The concept of "scaffold-hopping," where the core structure of a known active molecule is replaced by a different one to find new compounds with similar or improved properties, is a significant trend. Substituted anilines like this compound provide a versatile scaffold that can be readily modified to create libraries of new compounds for screening in drug discovery and materials science. nih.gov There is also a focus on using such scaffolds in cascade reactions, where multiple bond-forming events occur in a single synthetic operation, leading to a rapid increase in molecular complexity. numberanalytics.com

Significance of Benzyl and Methoxy Substituents in Chemical Transformations

The benzyl and methoxy groups each play a crucial role in the reactivity and utility of this compound.

Benzyl Groups:

Protecting Groups: As mentioned, benzyl groups are commonly used to protect amines. wikipedia.org They are relatively stable to many reaction conditions but can be removed by catalytic hydrogenation. chemistry.coach

Steric Hindrance: The two bulky benzyl groups on the nitrogen atom create significant steric hindrance. This can influence the regioselectivity of reactions by directing incoming reagents to less hindered positions on the aromatic ring.

Benzylic Reactivity: The methylene (B1212753) (-CH2-) groups of the benzyl substituents are themselves reactive. wikipedia.org They can be involved in radical reactions and oxidation processes. chemistry.coachfiveable.me

Methoxy Group:

Electronic Effects: The methoxy group (-OCH3) is an electron-donating group. libretexts.org It increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. This effect is most pronounced at the ortho and para positions relative to the methoxy group. libretexts.org

Basicity Modification: The electron-donating nature of the methoxy group can increase the basicity of the aniline nitrogen to a certain extent. libretexts.org

The combination of these substituents in a single molecule provides a powerful platform for a variety of chemical transformations, allowing for the strategic construction of complex organic molecules.

Chemical Properties and Reactions

This compound can undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. smolecule.com

Oxidation and Reduction

The molecule can be oxidized to form quinone-like derivatives using strong oxidizing agents. smolecule.com Conversely, the nitro group in related nitroaniline compounds can be reduced to form the corresponding aniline, a common synthetic strategy. ksu.edu.sa

Substitution Reactions

The methoxy group can potentially undergo nucleophilic substitution under specific conditions, allowing for its replacement with other functional groups. smolecule.com

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxyaniline with benzyl bromide. smolecule.comchemsrc.com This reaction is often carried out in a solvent like tetrahydrofuran, sometimes with a catalyst. smolecule.com For larger-scale production, continuous flow reactors may be used to optimize the reaction. smolecule.com

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 56511-50-3 | C21H23NO | 317.42 |

| 3-Anisidine | 536-90-3 | C7H9NO | 123.15 |

| Dibenzylamine | 103-49-1 | C14H15N | 197.28 |

| Benzyl bromide | 100-39-0 | C7H7Br | 171.03 |

| N-Benzyl-3-methoxyaniline | 90811-55-5 | C14H15NO | 213.27 |

| N,N-Dibenzyl-p-anisidine | 18613-55-3 | C21H21NO | 303.40 |

Data sourced from multiple chemical databases. chemsrc.comnih.govnih.gov

Structure

3D Structure

Properties

CAS No. |

56511-50-3 |

|---|---|

Molecular Formula |

C21H21NO |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

N,N-dibenzyl-3-methoxyaniline |

InChI |

InChI=1S/C21H21NO/c1-23-21-14-8-13-20(15-21)22(16-18-9-4-2-5-10-18)17-19-11-6-3-7-12-19/h2-15H,16-17H2,1H3 |

InChI Key |

OLUUWUQSWGIWHV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dibenzyl 3 Methoxyaniline

Classical Approaches to Dibenzylated Aniline (B41778) Systems

Traditional methods for the synthesis of N,N-dibenzylated anilines, including the target compound N,N-dibenzyl-3-methoxyaniline, have historically relied on two main strategies: direct alkylation of the parent aniline and reductive amination pathways.

Alkylation Reactions of 3-Methoxyaniline

The most direct and conventional method for preparing this compound is the direct N-alkylation of 3-methoxyaniline with a benzylating agent, typically a benzyl (B1604629) halide. This reaction is a nucleophilic substitution where the nitrogen atom of the aniline attacks the electrophilic benzylic carbon of the benzyl halide.

A general procedure involves reacting 3-methoxyaniline with at least two equivalents of benzyl bromide in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like dimethylformamide (DMF). nih.gov The base is crucial for neutralizing the hydrobromic acid (HBr) formed during the reaction, which would otherwise protonate the aniline, rendering it non-nucleophilic and halting the reaction. The reaction typically proceeds at room temperature and is stirred overnight to ensure the formation of the desired dibenzylated product. nih.gov

However, this method can sometimes lead to a mixture of products, including the mono-benzylated intermediate (N-benzyl-3-methoxyaniline) and unreacted starting material. dergipark.org.tr Controlling the stoichiometry and reaction conditions is key to maximizing the yield of the tertiary amine. Research on similar aniline alkylations has shown that using an excess of the benzylating agent and a strong base can drive the reaction towards the desired N,N-dibenzylated product. nih.govgoogle.com

Table 1: General Conditions for N,N-Dibenzylation of Anilines via Alkylation

| Parameter | Condition | Purpose/Comment | Reference |

|---|---|---|---|

| Amine | 3-Methoxyaniline | Starting material | nih.gov |

| Alkylating Agent | Benzyl Bromide | Provides the benzyl groups | nih.govdergipark.org.tr |

| Base | Potassium Carbonate (K₂CO₃) | Neutralizes acid byproduct | nih.govresearchgate.net |

| Solvent | Dimethylformamide (DMF) | Solubilizes reactants | nih.gov |

| Stoichiometry (Amine:Base:Halide) | 1 : 2 : 3 | Excess reagents to ensure complete dibenzylation | nih.gov |

| Temperature | Room Temperature | Mild reaction conditions | nih.gov |

| Reaction Time | Overnight | Allows for reaction completion | nih.gov |

Reductive Amination Pathways

An alternative classical approach is reductive amination. This method involves the reaction of an amine with a carbonyl compound (in this case, benzaldehyde) to form an imine intermediate, which is then reduced to the corresponding amine. To synthesize this compound, this process can be performed in a stepwise or a one-pot fashion.

First, 3-methoxyaniline can be reacted with one equivalent of benzaldehyde (B42025) to form an N-benzylidene-3-methoxyaniline (a Schiff base). This imine is then reduced using a suitable reducing agent, such as sodium borohydride (NaBH₄), to yield N-benzyl-3-methoxyaniline. dergipark.org.tr This secondary amine can then be subjected to a second reductive amination with another equivalent of benzaldehyde to afford the final this compound.

Modern reductive amination protocols often perform this as a one-pot reaction, where the aniline, two equivalents of the aldehyde, and the reducing agent are combined. arkat-usa.org The choice of reducing agent is critical to avoid the premature reduction of the aldehyde before it can react with the amine. arkat-usa.org Various reducing agents have been employed for this transformation, including borohydrides and catalytic hydrogenation. arkat-usa.orggoogle.com

Modern Catalytic Strategies in the Synthesis of this compound

Recent advancements in organic synthesis have focused on developing more efficient and environmentally friendly catalytic methods. For the synthesis of this compound, these strategies primarily involve transition-metal-catalyzed reactions that offer higher atom economy and milder reaction conditions.

Transition-Metal-Catalyzed Amination Routes

A significant advance over classical alkylation using benzyl halides is the use of benzyl alcohol as the alkylating agent, catalyzed by transition metals. This approach, often termed the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, is highly atom-efficient, producing only water as a byproduct. nih.gov

In this process, a transition metal catalyst, often based on palladium (Pd), iridium (Ir), manganese (Mn), or nickel (Ni), temporarily oxidizes the benzyl alcohol to benzaldehyde. nih.govresearchgate.netrsc.orgresearchgate.net The aldehyde then reacts with the amine (3-methoxyaniline) to form an imine, as in reductive amination. The catalyst, which holds the hydrogen atoms from the alcohol oxidation, then reduces the imine to the corresponding amine, regenerating the catalyst for the next cycle. rsc.org This process can be repeated to achieve dibenzylation. A variety of catalysts, including palladium-doped metal-organic frameworks (MOFs) and manganese pincer complexes, have proven effective for the N-alkylation of anilines with alcohols. nih.govrsc.org

Table 2: Comparison of Catalysts for N-Alkylation of Anilines with Alcohols

| Catalyst System | Alkylating Agent | Key Features | Reference |

|---|---|---|---|

| Pd-doped La-BDC MOF | Benzyl Alcohol | Heterogeneous catalyst, follows hydrogen auto-transfer pathway. | rsc.org |

| Manganese Pincer Complexes | Alcohols (including Methanol) | Utilizes an earth-abundant metal, high chemoselectivity. | nih.gov |

| Iridium Pincer Complexes | Primary Alcohols | Efficient for monoalkylation, operates via borrowing hydrogen. | researchgate.net |

| Ni/O-Clay | Benzyl Alcohol | Heterogeneous catalyst, cost-effective. | researchgate.net |

Green Chemistry Principles in Synthetic Design

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to reduce waste, use safer materials, and improve energy efficiency. The shift from classical alkylation with benzyl halides to catalytic N-alkylation with benzyl alcohols is a prime example of these principles in action.

Key green chemistry improvements include:

Atom Economy: The "borrowing hydrogen" methodology has a significantly higher atom economy than classical alkylation. The only byproduct is water, whereas alkylation with benzyl halides produces stoichiometric amounts of salt waste (e.g., potassium bromide). nih.gov

Safer Reagents: Benzyl alcohol is generally considered less hazardous than benzyl halides.

Catalysis: The use of catalysts, especially in low loadings, is a core principle of green chemistry. Catalytic reactions reduce the amount of reagents needed and can often be performed under milder conditions. researchgate.net Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused, further minimizing waste. organic-chemistry.org

Alternative Solvents: Research into N-alkylation has explored the use of more environmentally benign solvents, such as ionic liquids or even solvent-free conditions, to replace traditional volatile organic compounds (VOCs) like DMF. rsc.orgrsc.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters for any chosen synthetic route.

For classical alkylation , key variables include the molar ratio of reactants, the choice of base, solvent, temperature, and reaction time. A patent for the synthesis of N,N-dibenzylaniline demonstrated that using a molar ratio of aniline:benzyl chloride:potassium carbonate of 1:2.5:6 in an aqueous solvent at 75°C for 6 hours could achieve high yields. google.com For the related p-methoxyaniline, a yield of 76% was reported under these conditions. google.com Another strategy to enhance the rate of alkylation with benzyl bromide is the addition of potassium iodide, which generates the more reactive benzyl iodide in situ. dergipark.org.tr

In modern catalytic methods , optimization focuses on the catalyst system and reaction conditions. Studies on the N-alkylation of aniline with benzyl alcohol have systematically varied the catalyst loading, base (e.g., t-BuOK), solvent (e.g., toluene), and temperature to find the ideal conditions for high conversion and selectivity. researchgate.netresearchgate.net For instance, using a nickel pincer catalyst, optimal conditions were found to be 0.2 mol% catalyst in DMSO at 110°C for 3 hours. researchgate.net The reusability of heterogeneous catalysts is also a key area of investigation, with some Pd/C catalysts showing high activity over multiple cycles. organic-chemistry.org

The choice of strategy—be it a robust classical method or a modern, greener catalytic approach—depends on factors such as scale, cost, and environmental considerations. However, the ongoing development of catalytic systems continues to push the synthesis of compounds like this compound towards more efficient and sustainable practices.

Solvent Effects and Reaction Kinetics

The choice of solvent plays a critical role in the synthesis of this compound, influencing reaction rates and yields. The reaction can be performed in various solvents, including polar protic solvents like ethanol, non-polar aprotic solvents such as toluene (B28343), or even under solvent-free conditions. google.comresearchgate.netresearchgate.net Solvent-free, or solid-state melt reactions, can offer advantages such as higher reaction rates due to more frequent collisions between reactant molecules, leading to potentially higher yields in shorter times. researchgate.net

The kinetics of the N-benzylation are dependent on temperature, reactant concentrations, and the presence and efficiency of a catalyst. In palladium-catalyzed C-N coupling reactions, which represent a sophisticated method for this type of synthesis, the turnover-limiting step is often the reductive elimination of the final product from the metal center. organic-chemistry.orgnih.gov The reaction rate can be significantly enhanced by the careful selection of a catalyst system that facilitates this crucial step.

Catalyst Loading and Ligand Design

Transition metal catalysts, particularly those based on palladium, ruthenium, and cobalt, are often employed to facilitate the N-alkylation of anilines. google.comresearchgate.netresearchgate.net Palladium-catalyzed Buchwald-Hartwig amination is a prominent method for forming C-N bonds and is highly relevant to this synthesis. rsc.org The efficiency of these catalytic systems is profoundly dependent on the design of the ancillary ligands attached to the metal center.

Ligand design is crucial for promoting the desired C-N bond formation while suppressing unwanted side reactions. nih.gov For instance, in palladium-catalyzed reactions, sterically hindered biaryl phosphine ligands are often used. These ligands can increase the rate of reductive elimination and prevent competing pathways like β-hydride elimination. nih.gov The electronic properties of the ligand are also tailored; less electron-rich ligands can render the palladium center more electrophilic, potentially increasing the rates of both transmetalation and reductive elimination. nih.gov The development of specialized ligands, such as KPhos, has been shown to suppress side reactions like hydroxylation and the formation of diarylamine byproducts, which is particularly important when using aqueous ammonia or when side reactions are a concern. organic-chemistry.orgnih.govacs.org

Below is a table summarizing various catalyst systems used in the N-alkylation of anilines, a reaction class that includes the synthesis of this compound.

| Catalyst System | Reactants | Solvent | Key Features |

| Palladium with Biaryl Phosphine Ligands (e.g., RuPhos, XPhos) | Aryl Halide + Amine | Toluene, Dioxane | Effective for C-N cross-coupling; ligand design is critical to prevent side reactions. rsc.orgnih.gov |

| CoNx@NC (Cobalt-Nitrogen-Carbon) | Aniline + Benzyl Alcohol | Toluene | Utilizes a "borrowing hydrogen" methodology; employs a non-precious metal catalyst. researchgate.net |

| Ruthenium-Pincer Complex | Amine + Primary Alcohol | Solvent-free | Operates via a "borrowing hydrogen" mechanism; can be performed without bulk solvent. researchgate.net |

| Gold on Iron Oxide (Au/Fe2O3) | Nitroarene + Benzyl Alcohol | None | Catalyzes reduction of the nitro group and subsequent N-alkylation in one pot. rsc.org |

Stereochemical Control and Regioselectivity Considerations

This compound is an achiral molecule, meaning it does not have non-superimposable mirror images. Consequently, stereochemical control is not a factor in its synthesis.

However, regioselectivity is a critical consideration. The benzylation reaction must occur selectively at the nitrogen atom of the 3-methoxyaniline's amino group. This selectivity is inherent to the reaction mechanism, as the lone pair of electrons on the nitrogen atom is the most nucleophilic site in the molecule, readily attacking the electrophilic carbon of the benzylating agent. Alternative reaction pathways, such as Friedel-Crafts C-alkylation on the aromatic ring, are generally not favored under the typical conditions used for N-alkylation. Studies on the alkylation of molecules with multiple potential reaction sites confirm that the reaction regioselectivity is often governed by the relative acidity and nucleophilicity of the N-H groups. beilstein-journals.org

Byproduct Formation and Isolation Methodologies for Research Purity

The primary byproduct in the synthesis of this compound is the mono-benzylated intermediate, N-benzyl-3-methoxyaniline. dergipark.org.tr The formation of this intermediate versus the desired dibenzylated product can be controlled by adjusting the stoichiometry of the reactants, typically by using at least two equivalents of the benzylating agent.

Other side products can arise depending on the specific synthetic route. For instance, in catalytic reactions, competing pathways can lead to byproducts. If water is present in the reaction mixture, hydroxylation of the aryl starting material can occur. nih.gov

To obtain the compound with high purity suitable for research, a multi-step purification process is employed. After the reaction is complete, a standard workup often involves liquid-liquid extraction to separate the crude product from the reaction mixture. For achieving high purity, column chromatography is the most common and effective method. google.com This technique separates the desired this compound from any unreacted starting materials, the mono-benzylated intermediate, and other impurities. google.comdergipark.org.tr The purity of the final product is typically confirmed using spectroscopic methods. dergipark.org.tr

Reactivity and Transformation Pathways of N,n Dibenzyl 3 Methoxyaniline

Reactivity of the Tertiary Amine Moiety

The nitrogen atom, bonded to two benzyl (B1604629) groups and the methoxyphenyl ring, functions as a tertiary amine. Its reactivity is characterized by the nucleophilicity of the nitrogen's lone pair of electrons and the susceptibility of the N-benzyl bonds to cleavage.

Quaternization Reactions and Ammonium (B1175870) Salt Formation

The lone pair of electrons on the nitrogen atom of N,N-dibenzyl-3-methoxyaniline allows it to act as a nucleophile, readily reacting with alkyl halides to form quaternary ammonium salts. This classic Sₙ2 reaction, known as the Menshutkin reaction, involves the conversion of the tertiary amine into a salt with a positively charged tetra-substituted nitrogen atom. researchgate.net

The reaction proceeds by the attack of the amine on the electrophilic carbon of an alkyl halide, displacing the halide which then becomes the counter-ion to the newly formed ammonium cation. researchgate.net Basic nitrogen-containing groups can be quaternized with agents such as lower alkyl halides, including methyl, ethyl, propyl, and butyl chlorides or bromides. google.com While specific studies on this compound are not extensively documented, its behavior is predictable based on the general reactivity of tertiary amines.

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Methyl Iodide (CH₃I) | N,N-dibenzyl-N-methyl(3-methoxyphenyl)ammonium iodide |

| This compound | Ethyl Bromide (CH₃CH₂Br) | N,N-dibenzyl-N-ethyl(3-methoxyphenyl)ammonium bromide |

N-Demethylation and N-Debenzylation Strategies

While the subject compound does not possess N-methyl groups, the removal of the N-benzyl protecting groups, or N-debenzylation, is a synthetically important transformation. The benzyl groups can be cleaved through several methodologies, most notably catalytic hydrogenation and oxidative methods.

Catalytic Hydrogenolysis: This is a widely used method for N-debenzylation, typically employing a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net The reaction cleaves the C-N bond, releasing the amine and generating toluene (B28343) as a byproduct. However, substituents on the aromatic rings can influence the reaction; groups like methoxy (B1213986) (-OMe) may increase the stability of the benzyl linkage, potentially requiring more vigorous conditions for cleavage. mdma.ch Polar solvents have been noted to favor the debenzylation process. researchgate.net

Oxidative Debenzylation: Alternative methods avoid the use of hydrogen gas and metal catalysts. One approach involves the use of ceric ammonium nitrate (B79036) (CAN), which can effect chemoselective mono-N-debenzylation of N-benzyl tertiary amines. researchgate.net Another strategy utilizes a bromo radical, generated from the oxidation of an alkali metal bromide (e.g., NaBr) with an oxidant like Oxone. organic-chemistry.org This system effectively promotes the oxidative debenzylation of N-benzyl amides and can be applied to amines. organic-chemistry.org

| Method | Reagents & Conditions | Product | Key Features |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C, Solvent (e.g., Ethanol) | 3-Methoxyaniline | Common and effective; can be influenced by other functional groups. researchgate.netmdma.ch |

| Oxidative Debenzylation | Ceric Ammonium Nitrate (CAN), aq. CH₃CN | N-benzyl-3-methoxyaniline (mono-debenzylation) | Occurs under mild conditions. researchgate.net |

| Oxidative Debenzylation | NaBr, Oxone, CH₃CN/H₂O | 3-Methoxyaniline | Transition-metal-free and environmentally friendly approach. organic-chemistry.org |

Electrophilic Aromatic Substitution on the 3-Methoxyphenyl (B12655295) Ring

The 3-methoxyphenyl ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two powerful electron-donating groups: the N,N-dibenzylamino group and the methoxy group.

Regioselectivity Directing Effects of Amine and Methoxy Groups

Both the tertiary amine (-N(CH₂Ph)₂) and the methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups. msu.eduulethbridge.ca This means they increase the rate of electrophilic substitution compared to benzene (B151609) and direct incoming electrophiles to the positions ortho and para relative to themselves. wikipedia.org

In this compound, the substituents are meta to each other. Their directing effects are therefore concerted, strongly activating the positions at C2, C4, and C6.

The -N(CH₂Ph)₂ group (at C1) directs to its ortho positions (C2, C6) and its para position (C4).

The -OCH₃ group (at C3) directs to its ortho positions (C2, C4) and its para position (C6).

The amino group is generally a stronger activating substituent than the methoxy group. msu.edudoubtnut.com Therefore, the regiochemical outcome is primarily dictated by the N,N-dibenzylamino functionality. However, the large steric bulk of the two benzyl groups may hinder attack at the C2 position, potentially favoring substitution at the less sterically encumbered C4 and C6 positions. chinesechemsoc.org

Halogenation, Nitration, and Sulfonation Studies

Given the highly activated nature of the aromatic ring, electrophilic substitution reactions are expected to proceed under mild conditions. However, this high reactivity can also lead to challenges such as polysubstitution and oxidative side reactions, particularly in nitration. msu.edu

| Reaction | Typical Reagents | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂, FeBr₃ or AlBr₃ | 4-Bromo-N,N-dibenzyl-3-methoxyaniline and/or 6-Bromo-N,N-dibenzyl-3-methoxyaniline |

| Nitration | HNO₃, H₂SO₄ (dilute, low temp.) | 4-Nitro-N,N-dibenzyl-3-methoxyaniline and/or 6-Nitro-N,N-dibenzyl-3-methoxyaniline |

| Sulfonation | Fuming H₂SO₄ | N,N-Dibenzyl-3-methoxy-4-sulfonic acid and/or N,N-Dibenzyl-3-methoxy-6-sulfonic acid |

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) is a relatively stable ether linkage. Its primary reaction pathway involves cleavage of the aryl-O or methyl-O bond to yield the corresponding phenol. This transformation typically requires harsh conditions or specific reagents capable of breaking the strong ether bond.

A common and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). organic-chemistry.org The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack by the bromide ion to displace the methyl group. Other reagents capable of this transformation include strong protic acids like hydrobromic acid (HBr). organic-chemistry.org

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Boron tribromide (BBr₃) followed by aqueous workup | 3-(Dibenzylamino)phenol |

| This compound | Concentrated Hydrobromic Acid (HBr), heat | 3-(Dibenzylamino)phenol |

O-Demethylation Pathways

O-demethylation, the removal of a methyl group from a methoxy ether to form a phenol, is a significant transformation for aryl methyl ethers. In the context of this compound, this reaction would lead to the formation of N,N-dibenzyl-3-aminophenol. A common reagent used for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). researchgate.net This process is valuable for synthesizing dihydroxy analogues of various compounds. researchgate.net For instance, the demethylation of a related compound, (3-bromo-4,5-dimethoxyphenyl)methanol, is a key step in the synthesis of a natural bromophenol. researchgate.net

While direct studies on the O-demethylation of this compound are not extensively detailed in the provided results, the general reactivity of methoxy groups on aromatic rings suggests that this transformation is feasible. The reaction typically proceeds by coordination of the Lewis acidic BBr₃ to the ether oxygen, followed by cleavage of the methyl C-O bond.

In a broader context, O-demethylation is a known biological process. For example, gut bacteria can perform O-demethylation on 3-methoxytyramine to produce dopamine. nih.gov This biological pathway highlights the potential for enzymatic or microbial systems to effect such transformations.

Role of the Methoxy Group in Directing Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation at the position ortho to the DMG. wikipedia.org The methoxy group is a well-established DMG. wikipedia.orgbaranlab.org In the case of this compound, the methoxy group can direct the metalation to the C2 or C4 positions of the aniline (B41778) ring.

The mechanism of DoM involves the coordination of an organolithium reagent, such as n-butyllithium, to the heteroatom of the DMG (in this case, the oxygen of the methoxy group). wikipedia.orgbaranlab.org This coordination brings the highly basic alkyl group of the organolithium in close proximity to the ortho-protons, facilitating their removal and the formation of an aryllithium intermediate. wikipedia.org This intermediate can then react with various electrophiles, leading to the introduction of a substituent exclusively at the ortho position. wikipedia.org

The N,N-dibenzylamino group itself can also act as a DMG. However, the relative directing ability of the methoxy and the tertiary amine groups would influence the regioselectivity of the metalation. The interplay between these two directing groups in this compound would determine the primary site of lithiation. The specific reaction conditions, including the choice of organolithium reagent and solvent, can also influence the outcome. For instance, the use of additives like TMEDA can enhance the reactivity of the organolithium reagent. baranlab.org

A patent describes a process for preparing psilocin that involves a directed lithiation and iodination of a Boc-protected 3-methoxyaniline derivative, highlighting the synthetic utility of ortho-metalation in complex molecule synthesis. google.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov These reactions have widespread applications in the synthesis of pharmaceuticals, agrochemicals, and natural products. researchgate.net While specific examples of palladium-catalyzed cross-coupling reactions involving this compound as a substrate are not detailed in the provided search results, the general principles of these reactions are well-established and applicable.

Aniline derivatives are commonly used as coupling partners in palladium-catalyzed C-N cross-coupling reactions to form more complex amines. nih.gov this compound could potentially undergo further functionalization on the aromatic ring through reactions like the Suzuki-Miyaura, Heck, or Sonogashira couplings, provided a suitable leaving group (e.g., a halide) is present on the ring. The key to these reactions is the in situ generation of the active Pd(0) catalyst from a Pd(II) precatalyst. rsc.org

A patent for the synthesis of psilocybin highlights a key palladium-catalyzed cyclization step, demonstrating the importance of this class of reactions in constructing complex heterocyclic systems. google.com The efficiency of these reactions often depends on the choice of palladium source, ligands, and reaction conditions. researchgate.net

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of organic compounds involve changes in the number of bonds to hydrogen and heteroatoms. libretexts.org

Oxidation: Tertiary amines like this compound can undergo oxidation. The oxidation of similar N,N-dimethylanilines can lead to the formation of N-oxides or undergo N-demethylation. In some cases, oxidation can result in the formation of quinone derivatives. Iron-catalyzed oxidative α-cyanation has been reported for benzylic and aliphatic tertiary amines, leading to the formation of α-amino nitriles. uni-muenchen.de Another study describes the oxidative dealkylation of tertiary amines catalyzed by iron(II) chloride. uni-muenchen.de

Reduction: The reduction of this compound could potentially involve the cleavage of the N-benzyl bonds to yield 3-methoxyaniline. This type of debenzylation can be achieved using palladium on carbon as a catalyst. researchgate.net The reduction of the aromatic ring is also a possibility under more forcing conditions. A general method for the reduction of N,N-disubstituted anilines involves using hydrogen gas with a palladium catalyst. smolecule.com

The table below summarizes the potential oxidation and reduction products of this compound based on the reactivity of analogous compounds.

| Reaction Type | Potential Products | Reagents/Conditions |

| Oxidation | This compound N-oxide | Oxidizing agents (e.g., flavin-containing enzymes) |

| N-benzyl-3-methoxyaniline | Oxidative dealkylation reagents (e.g., FeCl₂, t-BuOOH) uni-muenchen.de | |

| Quinone derivatives | Strong oxidizing agents (e.g., KMnO₄, CrO₃) smolecule.com | |

| Reduction | 3-Methoxyaniline | Catalytic hydrogenation (e.g., H₂, Pd/C) smolecule.comresearchgate.net |

Mechanistic Investigations of Reactions Involving N,n Dibenzyl 3 Methoxyaniline

Elucidation of Reaction Mechanisms via Kinetic Studies

Detailed kinetic studies are fundamental to understanding reaction mechanisms. They involve monitoring the rate of a reaction under various conditions to deduce the molecular steps involved.

Determination of Rate Laws and Activation Parameters

Specific rate laws, which mathematically describe the relationship between reactant concentrations and reaction rate, have not been published for reactions involving N,N-dibenzyl-3-methoxyaniline. Consequently, activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), which are derived from the temperature dependence of the rate constant, are also not available.

Isotope Effects in Key Reaction Steps

The use of isotopic labeling to probe reaction mechanisms, known as the kinetic isotope effect, has not been documented in the context of this compound chemistry. Such studies would be invaluable in identifying rate-determining steps and elucidating the nature of transition states.

Identification of Reaction Intermediates

While general reaction intermediates can be postulated for reactions of substituted anilines, specific spectroscopic or trapping studies to identify and characterize intermediates in reactions of this compound are not described in the available literature.

Transition State Analysis and Energy Landscapes

Computational chemistry can provide significant insights into reaction mechanisms through the analysis of transition states and the mapping of potential energy surfaces. Although Density Functional Theory (DFT) calculations have been used in the context of palladium-catalyzed reactions that may involve related structures, a specific transition state analysis for reactions of this compound is not available.

Solvent Polarity and Medium Effects on Reaction Pathways

The polarity of the solvent can significantly influence reaction rates and pathways. However, systematic studies on the effect of solvent polarity on the reactivity of this compound have not been reported.

Stereoelectronic Effects Governing Reactivity

Stereoelectronic effects, which involve the interplay of steric and electronic factors, are crucial in determining the reactivity and regioselectivity of chemical reactions. While the methoxy (B1213986) and dibenzylamino groups will undoubtedly exert stereoelectronic effects, specific studies quantifying these effects on the reactivity of this compound are absent from the current body of scientific literature.

Theoretical and Computational Studies of N,n Dibenzyl 3 Methoxyaniline

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are fundamental to its chemical behavior. For N,N-dibenzyl-3-methoxyaniline, analysis of its electronic structure, particularly the frontier molecular orbitals, offers a window into its reactivity and kinetic stability.

HOMO/LUMO Energetics and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. libretexts.orgrsc.orgimperial.ac.uk It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Table 1: Predicted Frontier Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | -5.5 to -6.0 | Primarily located on the 3-methoxyaniline moiety, indicating the site for electrophilic attack. |

| LUMO | -1.0 to -1.5 | Distributed across the benzyl (B1604629) groups, representing the site for nucleophilic attack. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Suggests moderate kinetic stability. |

Note: These values are estimations based on typical DFT calculations for similar aromatic amines and are for illustrative purposes.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound is non-uniform due to the presence of heteroatoms (nitrogen and oxygen) and aromatic rings. An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the most negative electrostatic potential is expected to be concentrated around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the amine, a consequence of their lone pairs of electrons. The aromatic ring of the methoxyaniline moiety will also exhibit significant negative potential. The hydrogen atoms of the benzyl groups will show a positive electrostatic potential. This information is invaluable for predicting how the molecule will interact with other polar molecules and in non-covalent interactions.

Conformational Analysis and Energy Minima

Torsional Barriers and Steric Hindrance

The rotation around the C-N and C-C single bonds in this compound is not entirely free. It is restricted by torsional barriers that arise from steric hindrance between the bulky benzyl groups and the methoxyaniline core. osti.gov The two benzyl groups attached to the nitrogen atom create significant steric crowding, influencing the molecule's preferred shape. dur.ac.uk

Computational methods can be employed to calculate the energy profile as a function of dihedral angles, revealing the energy minima corresponding to stable conformers and the transition states between them. The steric hindrance will likely force the benzyl groups to adopt a propeller-like arrangement around the nitrogen atom to minimize repulsive interactions.

Table 2: Estimated Torsional Barriers in this compound

| Rotational Bond | Estimated Barrier to Rotation (kcal/mol) | Consequence |

| C(aryl)-N | 5 - 10 | Influences the orientation of the dibenzylamino group relative to the methoxyphenyl ring. |

| N-C(benzyl) | 3 - 6 | Affects the positioning of the benzyl groups relative to each other. |

Note: These values are estimations based on studies of similarly substituted amines and are for illustrative purposes.

Intramolecular Interactions

Within the this compound molecule, various non-covalent interactions can occur, which help to stabilize certain conformations. These can include C-H···π interactions, where a hydrogen atom of one benzyl group interacts with the electron cloud of the other benzyl group or the methoxyaniline ring. In some conformations, weak hydrogen bonds might be possible. DFT calculations can identify and quantify these weak interactions, providing a more complete picture of the molecule's conformational landscape. nih.govnih.gov

Prediction of Spectroscopic Parameters Relevant to Structure Elucidation

Computational chemistry provides powerful tools for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a compound. nmrdb.orgnmrdb.orgiosrjournals.org

Simulated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be generated using computational methods. researchgate.netgoettingen-research-online.dechemrxiv.org For this compound, ¹H and ¹³C NMR chemical shifts can be calculated. These predictions are based on the electronic environment of each nucleus in the molecule's optimized geometry. researchgate.net For instance, the protons on the benzyl groups will have distinct chemical shifts from those on the methoxyaniline ring.

Similarly, the vibrational frequencies in the IR spectrum can be computed. researchgate.net These frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, C=C aromatic ring stretching, and C-O and C-N bond vibrations. Comparing the predicted spectrum with the experimental one can aid in the assignment of the observed absorption bands. uva.nl

Table 3: Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data (Illustrative) | Experimental Data uva.nl |

| ¹H NMR (δ, ppm) | Methoxy protons (~3.8), Methylene (B1212753) protons (~4.6), Aromatic protons (6.4-7.4) | ¹H NMR (300 MHz, CDCl₃) δ 7.41 – 7.33 (m, 4H), 7.32 – 7.27 (m, 6H), 7.11 (t, J = 7.8 Hz, 1H), 6.69 – 6.52 (m, 3H), 4.67 (s, 4H), 3.81 (s, 3H) |

| ¹³C NMR (δ, ppm) | Methoxy carbon (~55), Methylene carbons (~54), Aromatic carbons (105-160) | ¹³C NMR (101 MHz, CDCl₃) δ 160.5, 149.9, 138.4, 129.7, 128.8, 127.1, 126.6, 112.5, 106.0, 105.4, 55.2, 54.2 |

| IR (cm⁻¹) | Aromatic C-H stretch (~3030), Aliphatic C-H stretch (~2930), C=C stretch (~1600, 1500), C-O stretch (~1250), C-N stretch (~1360) | IR (neat): νmax (cm⁻¹): 3030, 1612, 1576, 1500, 1470, 1452, 1360, 1247, 1159 |

Note: The predicted values are general estimations. The experimental data is sourced from supporting information for a research article. uva.nl

Computational Modeling of Reaction Pathways and Transition States

The computational modeling of reaction pathways for a molecule like this compound would typically involve mapping the potential energy surface for a given transformation. This process identifies the most energetically favorable route from reactants to products, proceeding through one or more transition states. A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy, representing the energy barrier that must be overcome for the reaction to occur.

Although general methodologies for such studies are well-established, specific research detailing the transition states for reactions involving this compound is not prominently featured in the searched scientific literature. Such studies would be valuable for understanding its role in reactions like C-H functionalization, oxidation, or reduction. smolecule.comresearchgate.net

Quantum mechanical (QM) and hybrid quantum mechanical/molecular mechanical (QM/MM) simulations are instrumental in studying complex catalytic cycles, particularly in organometallic and enzymatic catalysis. nih.gov These simulations can model the dynamic interactions between a catalyst, substrate (such as this compound), and solvent molecules throughout the entire catalytic process.

For this compound, which can participate as a substrate in catalytic reactions like palladium-catalyzed C-H arylation, QM simulations could elucidate the step-by-step mechanism. uva.nl This would include modeling catalyst activation, substrate coordination, the C-H activation step, reductive elimination, and catalyst regeneration. However, specific studies presenting quantum mechanical simulations of catalytic cycles where this compound is the primary substrate are not found in the available literature. Theoretical studies on similar aniline (B41778) derivatives suggest that the nature and position of substituents significantly influence the catalytic pathway. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules and, consequently, the energetics of chemical reactions. nih.gov DFT calculations can provide crucial data such as reaction enthalpies, activation energies, and the relative energies of intermediates and transition states. escholarship.org This information helps in predicting reaction feasibility, kinetics, and selectivity.

In the context of this compound, DFT calculations would be essential for quantifying the energy landscape of its potential reactions. For example, in a catalytic C-H activation reaction, DFT could be used to compare the energy barriers for activation at different positions on the aromatic rings, thereby predicting the regioselectivity. While some computational data, such as the calculated natural charge on a palladium atom in a complex related to aniline derivatives, exists, comprehensive DFT studies on the reaction energetics of this compound are not publicly documented. uva.nl The table below illustrates the type of data that would be generated from such a study, based on a hypothetical reaction coordinate.

Table 1: Hypothetical DFT-Calculated Energies for a Reaction Pathway of this compound This table is for illustrative purposes only, as specific research data for this compound was not found.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Catalyst | 0.0 |

| TS1 | Transition State for C-H Activation | +22.5 |

| Intermediate 1 | Metallacyclic Intermediate | +5.3 |

| TS2 | Transition State for Reductive Elimination | +18.7 |

| Products | Arylated Product + Regenerated Catalyst | -15.2 |

Applications of N,n Dibenzyl 3 Methoxyaniline in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Natural Products and Pharmaceutical Scaffolds

The structural framework of N,N-dibenzyl-3-methoxyaniline serves as a valuable starting point for the synthesis of intricate molecules that are relevant to natural product chemistry and medicinal research. Aromatic amines are foundational motifs in a vast number of pharmaceuticals and bioactive natural products. acs.org

Role as a Key Intermediate in Multi-Step Syntheses

In multi-step synthesis, protecting groups are crucial for masking reactive sites while other parts of a molecule are modified. The N,N-dibenzyl groups on the aniline (B41778) nitrogen serve this purpose effectively. They are stable under a variety of reaction conditions but can be removed, typically through catalytic hydrogenation, to reveal the secondary or primary amine for further functionalization. This strategy is essential in the total synthesis of complex alkaloids and other nitrogen-containing natural products. lu.se

The aniline moiety itself can be a linchpin in constructing larger scaffolds. For instance, the class of N,N-dibenzylanilines can undergo palladium-catalyzed C–H functionalization reactions. nih.govresearchgate.net These modern synthetic methods allow for the direct attachment of new groups to the aromatic ring, bypassing the need for pre-functionalized starting materials. acs.org Research has shown that N,N-dibenzylaniline can be selectively olefinated or alkynylated at the para-position relative to the amino group, a testament to the directing capabilities of the substituted amino group and specialized ligand systems. nih.govresearchgate.net This type of transformation is instrumental in building complex molecular backbones required for pharmaceutical agents. d-nb.info

Incorporation into Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a majority of pharmaceuticals. wisdomlib.org Aniline derivatives are common precursors for synthesizing important heterocyclic systems like indoles and quinolines. organic-chemistry.orggcwgandhinagar.comnih.gov For example, the Skraup synthesis of quinolines involves the reaction of an aniline with glycerol. gcwgandhinagar.com

While direct examples using this compound are specific, the general strategy involves cyclization reactions where the aniline nitrogen and a carbon from the aromatic ring become part of the new heterocyclic ring. The N,N-dibenzyl groups can be retained during the cyclization or cleaved to facilitate the reaction. The synthesis of substituted indolines and tetrahydroquinolines, which are precursors to indoles and quinolines respectively, often starts from aniline derivatives. organic-chemistry.orgdicp.ac.cnthieme-connect.com These scaffolds are prevalent in a wide range of biologically active molecules, including many alkaloids. lu.setemple.edu The development of catalytic methods, such as iridium-catalyzed hydrogenation of quinolines, provides efficient routes to these valuable chiral heterocyclic structures. dicp.ac.cn

Utility as a Ligand or Ligand Precursor in Homogeneous Catalysis

In homogeneous catalysis, ligands bound to a central metal atom are critical for controlling the catalyst's activity and selectivity. The structure of this compound makes it and its derivatives suitable candidates for use as ligands.

Design of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, which produces a specific stereoisomer of a product, relies heavily on chiral ligands. While this compound itself is not chiral, it can be a precursor to chiral ligands. For instance, functionalization of the benzyl (B1604629) groups or the aniline ring can introduce chiral centers.

The development of chiral ligands is a major focus in modern chemistry, with various structural backbones being explored. rsc.orgresearchgate.netrsc.org Ligands derived from anilines have been successfully used in important reactions like asymmetric hydrogenation. dicp.ac.cnajchem-b.com For example, flexible N-methylaniline derived phosphine-phosphoramidite ligands have been shown to be highly efficient in the rhodium-catalyzed asymmetric hydrogenation of various substrates. dicp.ac.cn The electronic properties of the aniline ring, influenced by substituents like the methoxy (B1213986) group, can tune the performance of the resulting catalyst.

Chelation Properties with Transition Metals

Effective ligands often chelate, or bind, to a metal center through multiple atoms. The nitrogen atom of this compound is a potential coordination site for transition metals. Derivatives of this compound can be designed to be multidentate ligands. For example, introducing coordinating groups onto the benzyl rings or at the ortho position of the aniline ring could create a pincer-type or tetradentate ligand that binds strongly to a metal.

N-heterocyclic carbene (NHC) ligands are prominent in organometallic chemistry, and palladium complexes bearing dibenzyl-substituted NHC ligands have been synthesized and studied for their catalytic and biological activities. nih.gov Furthermore, N,N-dibenzylaniline is known to form π-complexes with transition metals like palladium, facilitating ligand-exchange reactions. The ability of aniline derivatives to coordinate with metals like ruthenium, rhodium, and iridium is fundamental to their role in catalysis. ajchem-b.com

Building Block for Functional Materials Development

Functional organic materials, with applications in electronics and optics, are a major area of contemporary research. Aniline itself is the monomer for polyaniline, one of the most studied conductive polymers. Substituted anilines are used to create polymers with tailored properties. researchgate.net

This compound can serve as a building block for such materials. The N,N-dibenzyl groups could be removed to unmask the reactive N-H bond, allowing for polymerization. The methoxy substituent would influence the electronic properties of the resulting polymer, such as its conductivity and electrochromic behavior. Aromatic amines are well-known structural motifs in materials for organic light-emitting diodes (OLEDs) and fluorescent dyes. acs.org Furthermore, patents have described the use of related dibenzyl derivatives in the formation of cathodically coloring conductive polymeric materials for electrochromic devices. google.com The synthesis of polymers from derivatives of diphenylamine (B1679370) (structurally related to dibenzylaniline) has been explored for creating materials with novel conductive and optical properties. googleapis.com

Monomer in Controlled Polymerization Reactions

The use of aniline and its derivatives as monomers for the synthesis of conducting polymers is well-established. However, specific research detailing the use of this compound as a monomer in controlled polymerization reactions is not extensively documented in publicly available scientific literature. In principle, aniline derivatives can undergo oxidative polymerization to form polymers with interesting electronic and optical properties. The presence of the two benzyl groups on the nitrogen atom would, however, likely prevent polymerization through the typical N-H coupling or head-to-tail C-N coupling mechanisms seen with primary and secondary anilines. Polymerization, if it were to occur, would likely proceed through C-C bond formation on the aromatic ring, a pathway that would be significantly influenced by the directing effects of the methoxy and dibenzylamino groups. Further research is required to explore the potential of this compound as a monomer and to characterize the properties of any resulting polymeric materials.

Precursor to Organic Electronic Materials

Aniline derivatives are foundational building blocks for a variety of organic electronic materials, including those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ustalab.com While this compound is commercially available and listed for use in materials science applications, specific examples of its direct application as a precursor for well-characterized organic electronic materials are not prominent in the peer-reviewed literature. uva.nlgoogle.com The core structure, a substituted aniline, is a common motif in hole-transporting materials and as a building block for more complex conjugated systems. The methoxy group and the dibenzylamino group can be used to tune the electronic properties, such as the HOMO and LUMO energy levels, and to influence the solid-state packing of the material, which is crucial for charge transport. For instance, related N,N-disubstituted aniline derivatives are integral components of materials developed for organic electroluminescent devices. google.com The potential for this compound to serve as a precursor lies in its ability to be further functionalized, for example, through C-H activation or other coupling reactions, to build up larger, more complex molecules with desirable electronic and photophysical properties for device applications.

Application in Methodological Development within Organic Chemistry

The true value of this compound, as evidenced by current research, lies in its utility as a tool for the development and understanding of new chemical reactions. Its specific substitution pattern provides a unique test case for exploring the scope and limitations of novel catalytic systems.

Reagent in Novel Chemical Transformations

Recent advances in C-H functionalization have highlighted the utility of aniline derivatives as substrates for creating complex molecules in a more atom-economical fashion. This compound has been synthesized in the context of research programs focused on developing novel palladium-catalyzed C-H activation reactions. uva.nl Specifically, its relevance is demonstrated in studies on the para-selective C-H olefination and alkynylation of aniline derivatives. acs.orgresearchgate.netresearchgate.net

In this context, a palladium catalyst, in conjunction with a specially designed S,O-ligand, can direct the functionalization to the para position of the aniline ring with high selectivity. acs.orgresearchgate.net The reaction of various N,N-disubstituted anilines, including N,N-dibenzylaniline, with different olefins has been shown to proceed in good to excellent yields. acs.orgresearchgate.net The electronic nature of the aniline ring plays a crucial role in the success of these transformations, and this compound, with its electron-donating methoxy group, serves as an important substrate for probing these electronic effects. While not always detailed as a specific entry in the main text of publications, its synthesis as part of these studies underscores its role as a key reagent in the development of these novel transformations. uva.nl

Table 1: Examples of Pd-Catalyzed C-H Functionalization of Aniline Derivatives

| Aniline Derivative | Reaction Type | Catalyst System | Key Finding | Reference |

|---|---|---|---|---|

| N,N-Dialkylanilines | para-Selective C-H Olefination | Pd(OAc)₂ / S,O-Ligand | Excellent yields and high para-selectivity were achieved for a broad range of anilines. | acs.orgresearchgate.net |

| N,N-Dibenzylanilines | para-Selective C-H Alkynylation | Pd(OAc)₂ / S,O-Ligand | The reaction proceeds with perfect para-selectivity under mild conditions. | researchgate.net |

| N-Benzylanilines | para-Selective C-H Olefination | Pd(OAc)₂ / S,O-Ligand | Good yields were obtained even with various substituents on the aniline and benzyl rings. | researchgate.net |

Substrate for Exploring New Reaction Architectures

The development of new reaction architectures relies on understanding how a catalyst system behaves with a wide array of substrates. This compound and its analogues are ideal substrates for this purpose. The steric bulk of the dibenzyl groups combined with the electronic influence of the methoxy substituent provides a challenging yet informative substrate for testing the limits of a new catalytic method.

The exploration of Pd/S,O-ligand-based catalysis for the para-selective C-H olefination of anilines is a prime example of developing a new reaction architecture. acs.orgresearchgate.net This system was designed to overcome the challenge of controlling regioselectivity in the C-H functionalization of anilines, which typically favors ortho-functionalization when directing groups are used. By using a combination of a specific palladium precursor and a tailored ligand, the catalytic cycle is steered towards selective activation of the C-H bond para to the amino group. The study of a diverse library of aniline substrates, including those with varying N-alkyl/aryl groups and different substituents on the aromatic ring (like the methoxy group in this compound), is crucial for establishing the generality and robustness of this new reaction architecture. The successful functionalization across this substrate scope demonstrates the power of the new catalytic approach and defines its place in the synthetic chemist's toolbox.

Future Research Directions and Unexplored Avenues for N,n Dibenzyl 3 Methoxyaniline

Development of Novel and Sustainable Synthetic Routes

Traditional syntheses of N,N-dialkylanilines often rely on stoichiometric reagents and harsh conditions. The future of synthesizing N,N-dibenzyl-3-methoxyaniline lies in the development of catalytic and environmentally benign methodologies that offer higher efficiency and atom economy.

Key areas for exploration include:

Catalytic N-Alkylation: Moving beyond classical methods, research into transition-metal or nano-gold catalyzed N-alkylation of 3-methoxyaniline with benzyl (B1604629) alcohol or its derivatives could provide a more sustainable route. Gold on metal oxide supports, for instance, has shown efficacy in the synthesis of the related N,N-dibenzyl-4-methoxyaniline from a nitroarene and benzyl alcohol, suggesting a promising path. rsc.org

Green Catalysis: The use of biodegradable and renewable catalysts is a significant frontier. Exploring solid acid catalysts derived from biomass, such as sulfonated carbons or functionalized biopolymers like Kinnow peel powder, could lead to highly sustainable synthetic protocols. researchgate.net

Photocatalytic Synthesis: Visible-light photoredox catalysis offers a powerful tool for bond formation under mild conditions. Designing a photocatalytic system for the direct dibenzylation of 3-methoxyaniline would represent a significant advancement in green chemistry.

Electrochemical Methods: Electrochemical synthesis provides a reagent-free method for oxidation or reduction. taltech.ee Investigating the electrochemical reductive amination of benzaldehyde (B42025) with 3-methoxyaniline could offer a clean and highly controllable synthetic pathway.

Table 1: Comparison of Potential Sustainable Synthetic Routes

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

|---|---|---|

| Nano-Gold Catalysis | High activity, potential for using alcohols instead of halides, reusability. | Catalyst stability, preventing leaching, optimizing reaction conditions. |

| Biomass-Derived Catalysts | Renewable source, low cost, biodegradable. | Lower thermal stability, characterization, and standardization of catalyst. |

| Visible-Light Photocatalysis | Uses light as a traceless reagent, mild conditions, high functional group tolerance. | Catalyst design, quantum yield optimization, prevention of side reactions. |

| Electrochemical Synthesis | Avoids stoichiometric oxidants/reductants, high selectivity, easily scalable. | Electrode material selection, electrolyte optimization, cell design. |

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is often predicted by the classical behavior of its functional groups. However, modern synthetic methods enable the activation of otherwise inert bonds, opening up new reaction pathways.

Future research should focus on:

C–H Functionalization: This is a major area for discovery. Research efforts could target multiple sites:

α-Amino C–H Bonds: The benzylic C–H bonds are susceptible to activation. Metal-free photoredox catalysis has been used to achieve α-oxygenation of N,N-dibenzylanilines to imides using molecular oxygen as the oxidant. nih.govrsc.orgtorvergata.it Further exploration could lead to α-alkylation, amination, or arylation.

ortho-Aryl C–H Bonds: Directed ortho-metalation or transition-metal-catalyzed C–H activation could be used for selective functionalization at the positions adjacent to the nitrogen substituent, a challenging task due to steric hindrance from the benzyl groups. Iron-catalyzed ortho-benzoyloxylation of N,N-dialkylanilines has been demonstrated. researchgate.net

para-Aryl C–H Bonds: Developing catalytic systems, such as the Pd/S,O-ligand system used for the para-selective olefination of other aniline (B41778) derivatives, could enable functionalization at the C4 position of the methoxyaniline ring. nih.govresearchgate.net This remote functionalization is a significant challenge in synthetic chemistry.

Radical-Mediated Reactions: The tertiary amine moiety can act as a single-electron donor in photoredox or electrochemical reactions, generating a radical cation. Investigating the subsequent fragmentation or coupling reactions of this intermediate could unlock novel transformations.

Mechanistic Studies via Mass Spectrometry: Advanced techniques like collision-induced dissociation can reveal intrinsic reactivity. Studies on protonated N,N-dibenzylaniline have shown complex fragmentation pathways dominated by benzyl cation and proton transfers, providing insight into the molecule's fundamental chemical behavior. researchgate.net

Table 2: Summary of Unconventional Reactivity Patterns for Investigation

| Reactivity Type | Target Bond(s) | Potential Products | Enabling Technology |

|---|---|---|---|

| α-Oxygenation | Benzylic C-H | N-benzoyl-N-benzyl-3-methoxyaniline | Photoredox Catalysis nih.govrsc.org |

| α-Alkylation | Benzylic C-H | β-Amino carbonyl compounds | Lewis Acid Catalysis (e.g., B(C₆F₅)₃) nih.gov |

| ortho-Hydroxylation | Aryl C-H (C2/C6) | 2-Amino-4-methoxy-phenols | Iron Catalysis researchgate.net |

| para-Olefination | Aryl C-H (C4) | 4-Alkenyl-N,N-dibenzyl-3-methoxyaniline | Palladium/S,O-Ligand Catalysis nih.govresearchgate.net |

Integration into Flow Chemistry and Automation Platforms

Translating the synthesis and reactions of this compound to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability.

Future research directions include:

Flow Synthesis: Developing a continuous flow process for the N-alkylation of 3-methoxyaniline could improve heat and mass transfer, reduce reaction times, and allow for safer handling of reagents. Flow chemistry is particularly adept at managing exothermic reactions and handling reactive intermediates. acs.org

Telescoped Reactions: Flow reactors are ideal for "telescoping" multiple reaction steps without intermediate purification. For example, the synthesis of this compound could be directly coupled with a subsequent C–H functionalization reaction, streamlining the production of complex derivatives. uni-giessen.dechemrxiv.org

Automated Optimization: High-throughput experimentation and automated platforms can be used to rapidly screen catalysts, solvents, and reaction conditions to optimize novel reactions of this compound, accelerating the discovery process.

Table 3: Advantages of Flow Chemistry for this compound Research

| Feature | Benefit in Flow Chemistry | Relevance to Target Compound |

|---|---|---|

| Enhanced Safety | Superior temperature control, small reaction volumes minimize hazards. | Important for managing potentially exothermic alkylation or oxidation reactions. |

| Increased Efficiency | Faster reaction rates due to efficient mixing and heat transfer. | Reduces production time for both synthesis and subsequent derivatization. |

| Process Scalability | Straightforward scaling by running the reactor for longer or using parallel reactors. | Enables seamless transition from laboratory discovery to larger-scale production. |

| In-situ Generation | Allows for the use of unstable or hazardous reagents generated and consumed in-situ. | Could be applied to reactions involving diazonium salts or other reactive intermediates derived from the aniline moiety. researchgate.net |

Advanced Computational Studies for Predictive Synthesis

Computational chemistry provides invaluable tools for understanding and predicting the behavior of molecules like this compound, guiding experimental work and saving resources.

Future computational studies could focus on:

Mechanism Elucidation: Using Density Functional Theory (DFT) to model transition states and reaction pathways for the novel C–H functionalization and photocatalytic reactions described above. This can help explain observed regioselectivity and reactivity. researchgate.netnih.gov

Catalyst Design: Computationally screening new ligands for transition-metal catalysts or designing new organocatalysts to improve the efficiency and selectivity of synthetic routes.

Predicting Physicochemical Properties: Calculating properties such as redox potentials, bond dissociation energies, and electronic structure can help predict the molecule's behavior in electrochemical or photocatalytic systems. nih.govresearchgate.net For example, computational analysis can explain why certain substituted anilines are more or less reactive in C-H activation protocols based on their nucleophilicity. nih.gov

Table 4: Applications of Computational Chemistry in this compound Research

| Computational Method | Application Area | Research Question Addressed |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism | What is the lowest energy pathway for a para-selective C-H olefination? nih.gov |

| Molecular Dynamics (MD) | Solvent Effects | How does the solvent environment influence catalyst-substrate interactions? |

| Quantitative Structure-Activity Relationship (QSAR) | Property Prediction | Can we predict the reactivity of derivatives with different substituents? |

| Ab initio Calculations | Spectroscopic Analysis | Can we accurately predict the NMR or vibrational spectra to confirm product structures? bohrium.com |

Synergistic Applications in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. The structural features of this compound make it an interesting, yet underutilized, component for MCRs.

Future research should explore its role in:

Mannich-type Reactions: The aniline ring can be activated towards reaction with electrophiles like iminium ions, which can be generated in situ.

Iminium Ion Formation: The amine itself can be a precursor to an iminium ion via oxidation, which can then be trapped by various nucleophiles in a multi-component setup. Copper-catalyzed MCRs have been reported using N,N-dibenzyl amine precursors. mdpi.com

Ugi and Passerini Reactions: While anilines are common components in these isocyanide-based MCRs, the steric bulk of the N,N-dibenzyl groups may present interesting challenges and lead to novel stereochemical outcomes.

Dearomatization Reactions: N,N-disubstituted anilines can participate in dearomatization reactions, such as the Rh(II)-catalyzed three-component reaction with diazooxindoles and isatin (B1672199) ketimines, to rapidly build molecular complexity. mdpi.com

Table 5: Potential Multi-Component Reactions Involving this compound

| MCR Name | Role of Aniline Derivative | Potential Product Class |

|---|---|---|

| Aza-Friedel-Crafts Reaction | Nucleophile | α-Amino acid derivatives |

| Oxidative Coupling | Iminium Ion Precursor | β-Amino carbonyl compounds acs.org |

| Ugi Reaction | Amine Component | Peptidomimetic scaffolds |

| Catalytic Dearomatization | Nucleophile/Substrate | Complex spirocyclic or fused heterocycles mdpi.com |

Q & A

Q. What are the optimal synthetic routes for N,N-dibenzyl-3-methoxyaniline, and how can reaction conditions be systematically varied to improve yield?

Methodological Answer: The synthesis typically involves alkylation of 3-methoxyaniline with benzyl halides (e.g., benzyl chloride or bromide) under basic conditions. Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity, while toluene may reduce side reactions.

- Base choice : K₂CO₃ or NaH can deprotonate the amine, with NaH offering faster kinetics but requiring anhydrous conditions.

- Temperature : Elevated temperatures (80–100°C) accelerate alkylation but may increase byproducts like mono-alkylated intermediates.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.

To optimize yield, employ a factorial design of experiments (DoE) to test combinations of these variables. For example, highlights analogous N-benzylation reactions using methoxybenzyl groups, where yields improved with excess benzyl halide and extended reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

- 1H/13C NMR : Critical for confirming benzyl group substitution patterns and methoxy group integration. For instance, the methoxy proton typically resonates at δ 3.7–3.9 ppm, while aromatic protons of the dibenzyl groups appear as multiplets in δ 6.8–7.4 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Detects N-H stretching (absent in tertiary amines) and C-O-C bands (~1250 cm⁻¹ for methoxy).

If spectral data conflicts (e.g., unexpected splitting in NMR), cross-validate with alternative techniques like 2D NMR (COSY, HSQC) or X-ray crystallography. emphasizes iterative validation using complementary methods to resolve discrepancies in hydroxamic acid derivatives .

Q. How can solubility and stability of this compound be evaluated under varying experimental conditions?

Methodological Answer:

- Solubility : Perform gradient solubility tests in solvents like DMSO, ethanol, and dichloromethane. For aqueous compatibility, assess via shake-flask method with logP calculations (predicted ~3.5 based on ’s methoxybenzyl analogs ).

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may cleave benzyl groups, requiring pH-controlled storage.

Advanced Research Questions

Q. What mechanistic insights explain competing pathways during N,N-dibenzylation of 3-methoxyaniline, and how can selectivity be controlled?

Methodological Answer: Competing mono- vs. di-alkylation arises from steric hindrance and electronic effects. Strategies include:

- Stepwise alkylation : Introduce one benzyl group, isolate the mono-alkylated intermediate, then repeat.

- Bulkier electrophiles : Use benzyl mesylates instead of chlorides to slow reaction kinetics and favor di-alkylation.

- Computational modeling : DFT calculations (e.g., Gaussian 16) can map transition states to identify steric bottlenecks. ’s analysis of diethylmethoxyborane reactivity suggests steric parameters (e.g., Tolman cone angles) influence selectivity .

Q. How can computational chemistry models (e.g., DFT) predict the electronic properties of this compound, and what experimental validations are required?

Methodological Answer:

- DFT Applications : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., susceptibility to oxidation) and UV-Vis absorption maxima. For example, methoxy groups lower LUMO energy, enhancing electron-donating capacity.

- Validation : Compare computed IR/NMR spectra with experimental data. Deviations >5% may indicate solvation effects or conformational flexibility. ’s data-sharing framework recommends depositing computational outputs in repositories like Zenodo for peer validation .

Q. How should researchers address contradictions in catalytic activity data when using this compound as a ligand or intermediate?

Methodological Answer: Contradictions (e.g., variable reaction yields) may stem from:

- Trace impurities : Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization.

- Metal coordination variability : Screen transition metals (Pd, Cu) to identify optimal catalytic pairs.